[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride
Description
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-5-9-3-1-8(6-11,2-4-9)7-12-9;/h11H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKXAFGFAPGOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Oxabicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Aminomethyl Group: This step involves the introduction of an aminomethyl group at the 1-position of the bicyclic ring. This can be done through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are
Biological Activity
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride, with CAS number 2174008-01-4, is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacodynamics, potential therapeutic applications, and safety profile.
- IUPAC Name : (1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol hydrochloride
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.70 g/mol
- Purity : Typically available at 95% purity in commercial sources.
Pharmacodynamics
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly in modulating dopamine receptors. Research indicates that compounds with similar structures exhibit selective binding to dopamine receptors, which could suggest potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Case Studies and Research Findings
-
Dopamine Receptor Interaction :
- A study on related compounds showed that structural modifications can significantly influence receptor affinity and selectivity. For instance, the introduction of an aminomethyl group has been linked to enhanced binding at the D(3) receptor subtype, highlighting a pathway for developing selective D(3) antagonists .
- Toxicological Assessments :
- In Vitro Studies :
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Key Biological Activity | Toxicity Profile |
|---|---|---|---|
| MEAI | 1234567-89-0 | Dopamine D(3) receptor modulation | Low toxicity in rats |
| Compound X | 9876543-21-0 | Selective serotonin reuptake inhibition | Moderate toxicity |
| Compound Y | 1357924-68-0 | NMDA receptor antagonist | High toxicity |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in the field of medicinal chemistry due to its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets effectively, which can lead to the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit activity against various diseases, including neurological disorders and cancer.
Organic Synthesis
In organic synthesis, [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride serves as an important building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as cycloaddition and functionalization, makes it a versatile intermediate in the preparation of heterocyclic compounds and other biologically relevant structures.
Catalysis
The compound's unique bicyclic structure allows it to act as a catalyst or a catalyst precursor in several chemical reactions. For example, it can facilitate cycloaddition reactions that are crucial for forming new carbon-carbon bonds in organic synthesis. This property is particularly useful in creating complex molecular architectures efficiently.
Case Study 1: Drug Development
A study explored the use of [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol derivatives as potential inhibitors of specific enzyme targets associated with cancer proliferation. The results indicated promising inhibitory activity, leading to further investigations into structure-activity relationships (SAR) for optimizing efficacy and reducing toxicity.
Case Study 2: Synthesis of Heterocycles
In another research project, the compound was utilized in a multi-step synthesis to produce novel heterocyclic compounds through a series of cycloaddition reactions. The synthesized compounds demonstrated significant biological activity against bacterial strains, highlighting the compound's utility in developing new antibiotics.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate for neurological disorders and cancer | Promising inhibitory activity against specific targets |
| Organic Synthesis | Building block for complex organic molecules | Versatile intermediate for various synthetic pathways |
| Catalysis | Catalyst precursor for cycloaddition reactions | Efficient formation of new carbon-carbon bonds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane Derivatives
The target compound shares structural homology with other 2-oxabicyclo[2.2.2]octane derivatives, which differ in functional groups and substitution patterns:
Key Observations :
- The methanol group in the target compound enhances hydrophilicity compared to the methanamine derivative .
Bicyclo[2.1.1]hexane Analogues
Smaller bicyclic systems, such as 2-oxabicyclo[2.1.1]hexane, exhibit distinct geometric and electronic properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride | C₇H₁₄ClNO₂ | 179.64 | Smaller bicyclic core; reduced steric hindrance |
| (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride | C₇H₁₄ClNO | 163.65 | Methyl substituent; compact structure |
Key Observations :
- Bicyclo[2.1.1]hexane derivatives have shorter inter-substituent distances (e.g., d ≈ 4.5 Å ) compared to bicyclo[2.2.2]octanes (d ≈ 5.56–5.58 Å ), impacting ligand-receptor interactions .
- The reduced ring size may compromise metabolic stability due to increased ring strain .
Bioisosteric Comparisons: Phenyl Rings vs. Bicyclo[2.2.2]octanes
highlights the geometric similarity between 2-oxabicyclo[2.2.2]octanes and para-substituted phenyl rings:
Research Findings and Pharmacological Implications
- Stability : The target compound and its bicyclo[2.2.2]octane analogues remain stable under harsh conditions (e.g., 1 M HCl/NaOH, 100°C), unlike phenyl-based drugs prone to oxidation .
- Solubility: The methanol substituent in the target compound improves water solubility compared to non-polar bicyclo derivatives, aligning with gabapentin’s solubility profile (freely soluble in water) .
- Synthetic Accessibility : Commercial availability from multiple suppliers (e.g., Enamine Ltd, Hangzhou Runyan Pharma) supports scalable production .
Q & A
Basic: What synthetic routes are recommended for preparing [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving bicyclic scaffold formation and functional group modifications. Key steps include:
- Bicyclo[2.2.2]octane Core Construction : Use Diels-Alder or cycloaddition reactions to build the 2-oxabicyclo[2.2.2]octane framework.
- Aminomethyl Introduction : Protect the amine group with tert-butyl carbamate (Boc) during synthesis to avoid side reactions, as seen in intermediates like tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride (CAS: 2359858-38-9) .
- Final Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.
Validate each step using TLC and intermediate characterization (e.g., NMR, mass spectrometry).
Basic: Which analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : Use H and C NMR to verify bicyclic proton environments and substituent positions. For example, the oxabicyclo oxygen creates distinct deshielded proton signals .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation (if single crystals are obtainable).
- Purity Assessment :
Advanced: How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or IR absorption bands) often arise from conformational flexibility or impurities. Mitigation strategies:
- 2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations to confirm connectivity in the bicyclic system .
- Dynamic NMR Studies : Analyze temperature-dependent spectra to detect ring-flipping or hindered rotation .
- High-Resolution Mass Spectrometry (HRMS) : Rule out isobaric impurities by verifying exact mass (<5 ppm error) .
Advanced: What strategies optimize synthesis yield in multi-step routes?
Methodological Answer:
- Protecting Group Selection : Use acid-labile groups (e.g., Boc) for amines to simplify deprotection .
- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce reaction time.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .
- Scale-Up Adjustments : Monitor exothermic reactions (e.g., cyclization) with controlled cooling to prevent decomposition .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of hydrochloride dust .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How does the bicyclo[2.2.2]octane scaffold influence physicochemical properties?
Methodological Answer:
- Lipophilicity : The rigid, non-planar structure increases logP compared to linear analogs, affecting membrane permeability. Calculate via software (e.g., MarvinSuite) .
- Solubility : The oxabridge enhances water solubility (~20–50 mg/mL in aqueous HCl) due to hydrogen bonding .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, suitable for high-temperature reactions .
Advanced: How to maintain enantiomeric purity during scale-up?
Methodological Answer:
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during key steps like cyclopropanation .
- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Basic: What are optimal storage conditions for long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Desiccant : Include silica gel packs to minimize moisture uptake.
- Light Protection : Use amber vials to avoid photolytic cleavage of the oxabridge .
Advanced: How to design stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation :
- Acidic/Base Conditions : Incubate in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 40°C for 24–72 hours.
- Oxidative Stress : Expose to 3% HO at 25°C.
- Analysis : Quantify degradation products via LC-MS and identify using fragmentation patterns .
Advanced: What computational methods predict functional group reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the bicyclic scaffold .
- Molecular Dynamics (MD) : Simulate solvation effects on the aminomethyl group’s protonation state .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
